![molecular formula C16H24BrClN2O B3940277 N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride](/img/structure/B3940277.png)
N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride is a synthetic organic compound It is characterized by the presence of a bromine atom, a methyl group, and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride typically involves multiple steps:
Bromination: Introduction of a bromine atom to the aromatic ring.
Amidation: Formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Alkylation: Addition of the ethyl and 2-methylprop-2-enyl groups to the amine.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Specific details would require access to industrial protocols or patents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methyl or ethyl groups.
Reduction: Reduction reactions could target the amide group, converting it to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible development as a pharmaceutical agent, subject to biological activity and toxicity studies.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide
- N-(4-bromo-3-methylphenyl)-3-[methyl(2-methylprop-2-enyl)amino]propanamide
Uniqueness
The presence of the bromine atom and the specific alkyl groups may confer unique chemical properties, such as reactivity and solubility, distinguishing it from similar compounds.
For precise and detailed information, consulting scientific literature, patents, and specialized databases is recommended
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O.ClH/c1-5-19(11-12(2)3)9-8-16(20)18-14-6-7-15(17)13(4)10-14;/h6-7,10H,2,5,8-9,11H2,1,3-4H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBICTHODGTYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC(=C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


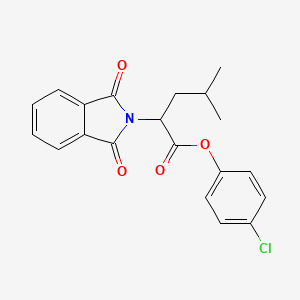
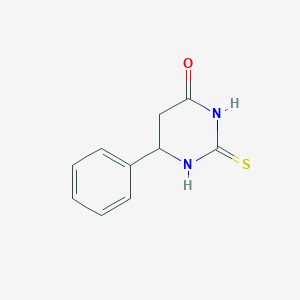
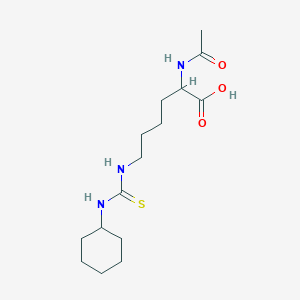
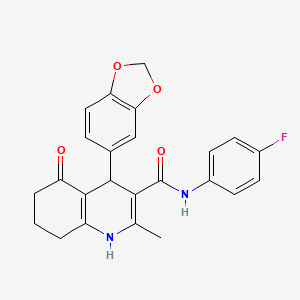
![1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid](/img/structure/B3940218.png)
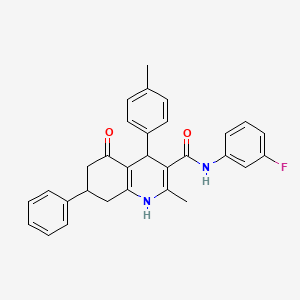

![2-(4-bromophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3940236.png)
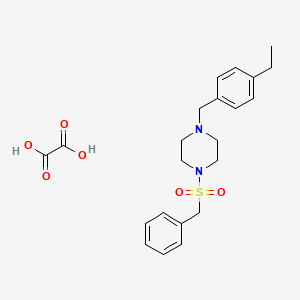
![N-[(FURAN-2-YL)METHYL]-5-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B3940250.png)
![ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B3940256.png)
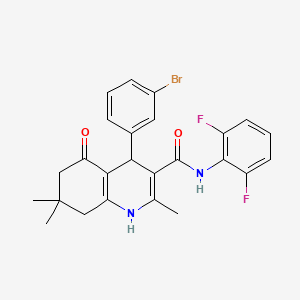
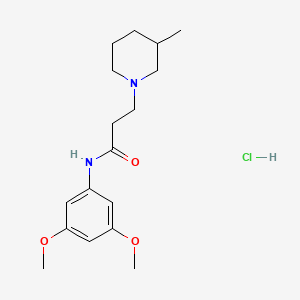
![{5-[(tert-butylamino)carbonyl]-1,3-phenylene}bis(iminocarbonyl-4,1-phenylene) diacetate](/img/structure/B3940275.png)
